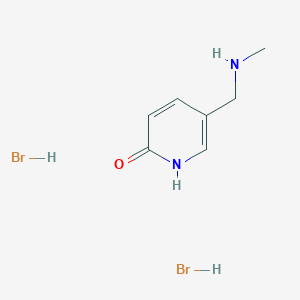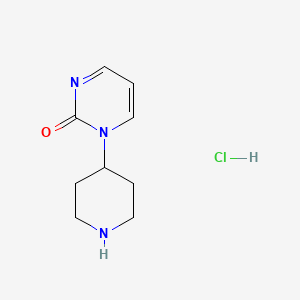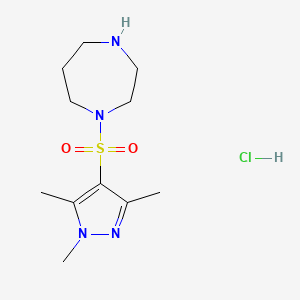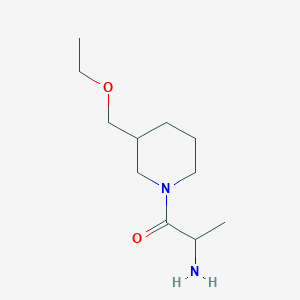
(1-(6-Chloropyrimidin-4-yl)-4,4-difluoropyrrolidin-2-yl)methanol
Overview
Description
“(1-(6-Chloropyrimidin-4-yl)-4,4-difluoropyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C9H12ClN3O . It is related to “(6-chloropyrimidin-4-yl)methanol”, which has a molecular weight of 144.56 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12ClN3O/c10-8-4-9(12-6-11-8)13-3-1-2-7(13)5-14/h4,6-7,14H,1-3,5H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Scientific Research Applications
Crystal and Molecular Structure Analysis
- Research by Lakshminarayana et al. (2009) involved synthesizing and characterizing a related compound, focusing on X-Ray Diffraction (XRD) study, highlighting its structural significance in molecular research (Lakshminarayana et al., 2009).
Pharmacokinetics and Metabolism
- Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a related dipeptidyl peptidase IV inhibitor, detailing its absorption and metabolic pathways in various species (Sharma et al., 2012).
Antimicrobial Activity
- Chaudhari's 2012 study synthesized derivatives from a similar chemical structure, assessing their antimicrobial activity, indicating potential in developing new antimicrobial agents (Chaudhari, 2012).
Interaction with Other Compounds
- Zinchenko et al. (2018) explored the interaction of a similar compound with glycine esters, leading to unknown derivatives with potential biological activities (Zinchenko et al., 2018).
Catalytic Applications
- Kermagoret and Braunstein (2008) synthesized nickel complexes with related ligands for catalytic oligomerization of ethylene, highlighting applications in catalysis (Kermagoret & Braunstein, 2008).
Formulation Development
- Burton et al. (2012) focused on developing a solution formulation for a poorly water-soluble compound similar to the one , demonstrating its importance in drug formulation (Burton et al., 2012).
Crystal Structure Analysis
- Kang et al. (2015) conducted a crystal structure analysis of a pyrimidine fungicide, providing insights into the structural aspects of similar compounds (Kang et al., 2015).
Properties
IUPAC Name |
[1-(6-chloropyrimidin-4-yl)-4,4-difluoropyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2N3O/c10-7-1-8(14-5-13-7)15-4-9(11,12)2-6(15)3-16/h1,5-6,16H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDKPCRBUDWWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C2=CC(=NC=N2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



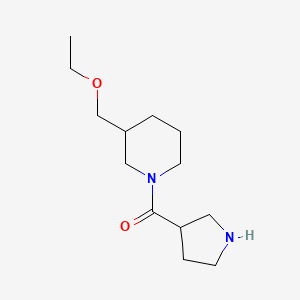

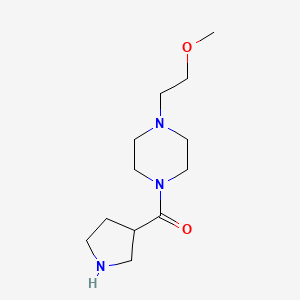
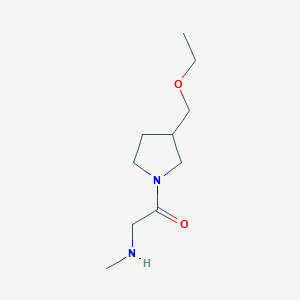
![N-[(3Ar,7aR)-2-methyl-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3a-yl]acetamide;dihydrochloride](/img/structure/B1478193.png)
![1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride](/img/structure/B1478195.png)

